molecular formula C13H17FN2O3S B5798554 N-(3-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(3-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5798554
M. Wt: 300.35 g/mol
InChI Key: BWCIURGAGFOTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has gained attention for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different aspects of the human body. In

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of a piperidine ring, it’s possible that this compound could interact with various receptors or enzymes in the body .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely depend on the compound’s biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-(3-fluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-20(18,19)16-7-5-10(6-8-16)13(17)15-12-4-2-3-11(14)9-12/h2-4,9-10H,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCIURGAGFOTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641825
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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